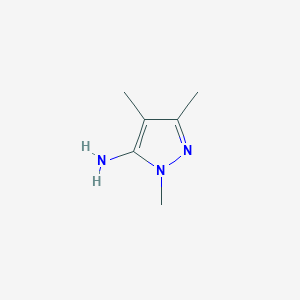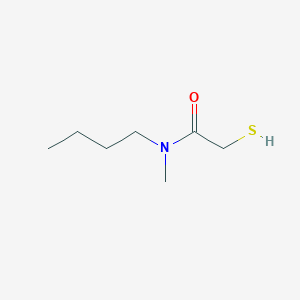
N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative of benzothiadiazole, a heterocyclic compound with a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Novel sulfonamides carrying biologically active moieties have been synthesized and evaluated for their anticancer activity against different cancer cell lines, including human hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer. Some compounds have shown promising cytotoxic activities, suggesting potential therapeutic applications in cancer treatment (Ghorab et al., 2016).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, demonstrating effective antimicrobial and antiproliferative properties. These compounds have been tested against various human cell lines, revealing significant cytotoxic activities that highlight their potential as antimicrobial and anticancer agents (Abd El-Gilil, 2019).
Enzymatic Inhibition
Research on 1,3,4-thiadiazole-2,5-bissulfonamide has shown it to be a lead molecule for designing pharmacological agents, including benzothiadiazine diuretics, indicating its role as a strong inhibitor of the zinc enzyme carbonic anhydrase (Supuran et al., 1996). Additionally, studies on sulfonamide derivatives have explored their tautomeric behavior and impact on pharmaceutical and biological activities, further emphasizing their significance in bioorganic and medicinal chemistry research (Erturk et al., 2016).
Environmental Impact and Degradation
Investigations into the degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 have revealed an unusual pathway initiated by ipso-hydroxylation, providing insights into the environmental persistence and potential problems associated with antibiotic resistance propagation (Ricken et al., 2013).
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-12(19-3,8-18-2)7-13-21(16,17)10-6-4-5-9-11(10)15-20-14-9/h4-6,13H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDLDNTYEXRMIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(COC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2368408.png)
![2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2368413.png)
![1-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2368414.png)

![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2368417.png)


![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2368424.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)
![4-((1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2368430.png)